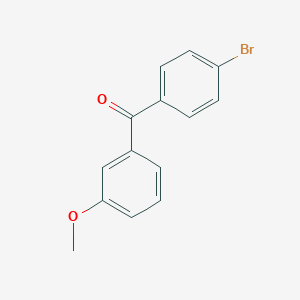

4-Bromo-3'-methoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJUSMRRMJSDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373708 | |

| Record name | 4-Bromo-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151239-47-3 | |

| Record name | 4-Bromo-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3'-methoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3'-methoxybenzophenone: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3'-methoxybenzophenone, a key diaryl ketone derivative. As a member of the benzophenone family, this compound serves as a valuable scaffold and intermediate in medicinal chemistry and organic synthesis.[1] This document details its molecular structure, physicochemical properties, spectroscopic signature, and a validated synthetic protocol. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide is designed to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex organic molecules.

Introduction to the Benzophenone Scaffold

The benzophenone framework, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous and privileged structure in chemistry. It is found in numerous natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Furthermore, synthetic benzophenone derivatives are integral to various commercial applications, from photoinitiators in polymer curing to active pharmaceutical ingredients (APIs).[2]

This compound is a strategically functionalized derivative. The presence of a bromine atom provides a reactive handle for further molecular elaboration via cross-coupling reactions, while the methoxy group can modulate the electronic properties and conformation of the molecule. This unique combination of features makes it a highly versatile building block for constructing complex molecular architectures, particularly in the field of drug discovery where precise structural modifications are paramount for tuning biological activity and pharmacokinetic profiles.[3][4]

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.

Nomenclature and Identifiers

For clarity and unambiguous identification, the following identifiers are associated with this compound.

| Identifier | Value |

| IUPAC Name | (4-bromophenyl)(3-methoxyphenyl)methanone |

| CAS Number | 34598-56-4 |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Synonyms | This compound |

Structural Elucidation

This compound consists of a central ketone carbonyl group bonded to a 4-bromophenyl ring and a 3-methoxyphenyl ring. Due to steric hindrance between the ortho-hydrogens of the two aromatic rings, the molecule adopts a non-planar, propeller-like conformation. This three-dimensional structure is critical as it dictates how the molecule interacts with biological targets or participates in subsequent chemical reactions. The electron-withdrawing bromine atom and the electron-donating methoxy group create a distinct electronic distribution across the scaffold, influencing its reactivity.

Physicochemical Data Summary

The key computed and experimental properties are summarized below. These values are essential for planning experiments, including determining appropriate solvent systems and predicting compound behavior.

| Property | Value | Source |

| Molecular Weight | 291.14 g/mol | [5] |

| Monoisotopic Mass | 289.99424 Da | [5] |

| Appearance | Solid (predicted) | |

| XLogP3 | 4.1 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis and Purification

The most direct and widely employed method for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation.

Retrosynthetic Analysis & Mechanistic Overview

The synthesis involves the electrophilic substitution of an activated aromatic ring (3-bromoanisole) with an acyl halide (benzoyl chloride) or, more commonly, the acylation of anisole with 4-bromobenzoyl chloride. The latter is often preferred due to the directing effects of the methoxy group. The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion.

The causality for this choice is clear: the Lewis acid coordinates to the chlorine of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to generate the acylium ion. This powerful electrophile is then attacked by the electron-rich anisole ring, primarily at the ortho and para positions relative to the activating methoxy group.

Caption: Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure adapted from established methodologies for similar benzophenones.[6][7]

Materials & Reagents:

-

4-Bromobenzoyl chloride

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (2M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane, Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM).

-

Reagent Addition: Add 4-bromobenzoyl chloride (1.0 eq) and anisole (1.2 eq) to the DCM. Cool the mixture to 0 °C in an ice bath.

-

Causality: Anisole is used in slight excess to ensure complete consumption of the more expensive acyl chloride. The reaction is cooled to control the initial exothermic reaction upon addition of the Lewis acid.

-

-

Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the stirred solution, maintaining the temperature below 5 °C.

-

Causality: Portion-wise addition is critical to manage the reaction's exothermicity and prevent side reactions. Anhydrous conditions are essential as AlCl₃ reacts violently with water.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by pouring it over a mixture of crushed ice and 2M HCl.

-

Causality: The acidic workup hydrolyzes the aluminum salts complexed with the product ketone, making the product soluble in the organic layer and the aluminum salts soluble in the aqueous layer.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Causality: The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Validation

The crude product will likely contain a mixture of ortho, meta, and para isomers, with the para-acylated product being major and the ortho-acylated product as a significant side product. The desired 3'-methoxy isomer is not directly synthesized this way. To obtain the specific This compound , the starting materials would be 4-bromobenzoyl chloride and 3-bromoanisole followed by a coupling reaction, or more commonly, 3-methoxybenzoyl chloride and bromobenzene .

Assuming the crude product is obtained, purification is achieved via:

-

Flash Column Chromatography: Using a silica gel stationary phase with a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) is effective for separating isomers.

-

Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield high-purity crystals.

Purity is validated by melting point analysis, which should show a sharp melting range consistent with the literature value, and by spectroscopic analysis.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The 4-bromophenyl ring will exhibit two doublets (an AA'BB' system) between 7.5-7.8 ppm. The 3-methoxyphenyl ring will show a more complex pattern, typically a singlet, a doublet, a triplet, and another doublet between 6.9-7.4 ppm. The methoxy group (-OCH₃) will appear as a sharp singlet around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon significantly downfield (~195 ppm). Aromatic carbons will appear in the 110-160 ppm range, with carbons attached to bromine or oxygen showing distinct shifts. The methoxy carbon will appear around 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[8]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1660 (strong, sharp) |

| Aromatic C=C | Stretch | ~1590, ~1470 |

| C-O (Aryl Ether) | Asymmetric Stretch | ~1250 |

| C-Br | Stretch | ~680 |

| Aromatic C-H | Stretch | ~3070 |

The strong absorption around 1660 cm⁻¹ is highly characteristic of the conjugated diaryl ketone functionality.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of bromine. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio.[9]

-

Molecular Ion (M⁺): A peak at m/z = 290 (for C₁₄H₁₁⁷⁹BrO₂)

-

M+2 Peak: A peak at m/z = 292 (for C₁₄H₁₁⁸¹BrO₂) of almost equal intensity to the M⁺ peak.

This isotopic signature is a definitive indicator of a molecule containing a single bromine atom.

Caption: Expected MS isotope pattern for one Br atom.

Applications in Research and Development

A Versatile Synthetic Intermediate

The true value of this compound for a synthetic chemist lies in its potential for elaboration.

-

Cross-Coupling Reactions: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new aryl, alkyl, or alkynyl groups at the 4-position, enabling the rapid generation of diverse chemical libraries.

-

Modification of the Carbonyl Group: The ketone can be readily reduced to a secondary alcohol (a benzhydrol), which is another common motif in bioactive molecules. It can also be converted into other functionalities, such as an oxime or a hydrazone, or serve as a site for Grignard or Wittig reactions.

Caption: Synthetic utility of the core scaffold.

Relevance in Medicinal Chemistry

The diaryl ketone scaffold is a known pharmacophore that interacts with a variety of biological targets. The specific substitutions on this compound can fine-tune its properties:

-

Lipophilicity: The bromo group significantly increases the molecule's lipophilicity, which can enhance membrane permeability and influence how the drug is distributed and metabolized.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[3]

-

Receptor Binding: The methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's binding pocket.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While specific data for this exact isomer is limited, data from closely related compounds provide a strong basis for handling procedures.

-

GHS Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][10]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are mandatory.[11][12] Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

References

-

PubChem. 4-Bromo-4'-methoxybenzophenone. National Center for Biotechnology Information. [Link]

-

Oregon State University. Experimental Chemistry II. [Link]

-

Al-Ghorbani, M., et al. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1159-1180. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing the Power of 4-Bromo-4'-nitrobenzophenone for Advanced Material Development. [Link]

-

Wilking, M. J., & Hernick, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 17(1), 1. [Link]

-

ChemTalk. The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. [Link]

-

Chemistry - Simple & More. Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromo-4'-methoxybenzophenone | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 7. Experimental Chemistry II [sites.science.oregonstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. 4-BROMO-4'-METHOXYBENZOPHENONE - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-3'-methoxybenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3'-methoxybenzophenone is a diarylketone derivative with significant potential as a building block in medicinal chemistry and materials science. Its structural motifs are present in various pharmacologically active compounds. This guide provides a detailed exposition on the synthesis of this compound via the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. Furthermore, it outlines a comprehensive characterization protocol using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to ensure the product's identity, purity, and structural integrity. This document is designed to serve as a practical, field-proven resource, blending theoretical principles with actionable experimental details.

Introduction and Significance

Benzophenone and its derivatives are a critical class of compounds in organic synthesis. They serve as versatile intermediates for numerous pharmaceuticals, agrochemicals, and photoinitiators. The specific compound, this compound, combines several key features: a brominated phenyl ring, which is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and a methoxy-substituted phenyl ring, a common feature in many bioactive molecules. This unique combination makes it a valuable precursor for creating complex molecular architectures and for structure-activity relationship (SAR) studies in drug discovery.

This guide provides an in-depth look at a reliable synthetic route and the subsequent analytical validation required to produce and confirm high-purity this compound for research and development purposes.

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for synthesizing diarylketones like this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride, catalyzed by a strong Lewis acid.[1][2]

Principle and Mechanism

In this synthesis, 3-bromoanisole (m-bromoanisole) is acylated using 4-bromobenzoyl chloride. Anhydrous aluminum chloride (AlCl₃) is the catalyst of choice. The reaction proceeds through several key steps:

-

Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 4-bromobenzoyl chloride, polarizing the C-Cl bond. This facilitates the formation of a highly reactive, resonance-stabilized acylium ion (R-C≡O⁺).[3] This is the key electrophile in the reaction.

-

Electrophilic Attack: The electron-rich aromatic ring of 3-bromoanisole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the bromo (-Br) group is a deactivating ortho-, para-director. Acylation will preferentially occur at the positions most activated by the methoxy group and least hindered sterically.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or σ-complex, loses a proton (H⁺) to regenerate the aromatic system, yielding the final ketone product. The AlCl₄⁻ complex formed in the first step assists in this deprotonation.

The carbonyl group of the product ketone is electron-withdrawing and deactivates the aromatic ring, which conveniently prevents polyacylation reactions.[3]

Reaction Scheme Visualization

Caption: Friedel-Crafts Acylation Reaction Scheme.

Detailed Experimental Protocol

Causality and field insights are integrated into the protocol steps.

Materials and Reagents:

-

4-Bromobenzoyl chloride

-

3-Bromoanisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol or Methanol (for recrystallization)

-

Ice

Procedure:

-

Reaction Setup: Equip a three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet/outlet connected to a gas bubbler. Insight: Strict anhydrous conditions are critical as AlCl₃ reacts violently with water, which would quench the catalyst and halt the reaction.[4]

-

Reagent Charging: To the flask, add anhydrous dichloromethane (DCM) followed by 3-bromoanisole. Begin stirring to ensure the solution is homogenous.

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃). Insight: This addition is highly exothermic. Slow, cooled addition prevents runaway reactions and formation of side products.

-

Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled reaction mixture over 30-60 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Cautiously and slowly pour the reaction mixture over a stirred mixture of crushed ice and concentrated HCl. Insight: This step hydrolyzes the aluminum chloride-ketone complex and quenches any remaining reactive species. The process is highly exothermic and releases HCl gas, hence it must be performed slowly in a well-ventilated fume hood.

-

Work-up & Extraction:

-

Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer twice more with fresh portions of DCM.

-

Combine all organic layers.

-

Wash the combined organic layer sequentially with a saturated NaHCO₃ solution (to neutralize residual acid), water, and finally brine. Insight: The bicarbonate wash is crucial to remove HCl, which can interfere with subsequent steps. The brine wash helps to remove bulk water from the organic phase before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Experimental Workflow Visualization

Caption: Post-synthesis workflow for product purification and characterization.

Physical Properties

| Property | Observed Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol |

| Melting Point | Typically in the range of 95-100 °C (literature dependent) |

Spectroscopic Data

3.3.1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups. The benzophenone core has several characteristic vibrations.[5][6][7]

| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation |

| ~3060 | Aromatic C-H Stretch | Confirms the presence of aromatic rings.[8] |

| ~1655 | Carbonyl (C=O) Stretch | Strong, sharp peak characteristic of a diarylketone.[8][9] Conjugation with the aryl rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| ~1585, ~1450 | Aromatic C=C Stretch | Indicates the benzene ring backbone.[8] |

| ~1250 | Aryl-O-CH₃ Stretch (Asymm.) | Confirms the presence of the methoxy group ether linkage. |

| ~680 | C-Br Stretch | Indicates the carbon-bromine bond.[8] |

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 - 7.6 | Multiplet | 4H | Protons on the 4-bromophenyl ring |

| ~7.4 - 7.1 | Multiplet | 4H | Protons on the 3-methoxyphenyl ring |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |

Note: Specific peak positions and coupling constants (J-values) will depend on the solvent and spectrometer field strength. The electron-withdrawing nature of the bromine atom and carbonyl group typically shifts the adjacent protons on the brominated ring downfield.[8]

¹³C NMR (Carbon NMR):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~195 | Carbonyl Carbon (C=O) |

| ~160 | C-OCH₃ on the methoxy-substituted ring |

| ~138 - 128 | Aromatic carbons (C-H and C-Br) |

| ~128 | C-Br on the bromo-substituted ring |

| ~120 - 115 | Aromatic carbons ortho/para to -OCH₃ |

| ~55 | Methoxy Carbon (-OCH₃) |

3.3.3. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and information about isotopic composition.

| m/z Value | Interpretation |

| ~290 & ~292 | Molecular Ion Peaks [M]⁺ and [M+2]⁺: The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes being approximately 1:1).[10][11][12] This is a definitive confirmation of successful bromination. |

| Other Fragments | Fragmentation patterns may include the loss of Br (m/z ~211), the 4-bromobenzoyl cation (m/z 183/185), and the 3-methoxyphenyl cation (m/z 107).[13] |

Safety and Handling

Working with the reagents for this synthesis requires strict adherence to safety protocols in a laboratory setting.

-

4-Bromobenzoyl chloride: Corrosive and a lachrymator. Reacts with water to produce HCl gas. Must be handled in a fume hood. Wear gloves, safety goggles, and a lab coat.[14][15]

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing significant heat and HCl gas.[16] It can cause severe burns upon contact with skin.[4][17] Always handle in a fume hood and add it slowly and in portions to the reaction mixture.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a flame-resistant lab coat. Ensure an eyewash station and safety shower are readily accessible.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound using Friedel-Crafts acylation. The causality behind each step of the experimental protocol has been explained to provide a deeper understanding for the practicing scientist. Furthermore, a comprehensive analytical workflow has been presented to ensure the unequivocal characterization and validation of the final product's structure and purity. The data and procedures contained herein serve as a complete reference for researchers utilizing this important chemical intermediate in their synthetic endeavors.

References

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.

-

Far-Infrared Spectrum of Benzophenone. Taylor & Francis Online. Available at: [Link]

-

What is benzophenone ir spectrum? Proprep. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

IR Spectrum of Benzophenone and Triphenylmethanol. Brainly. Available at: [Link]

-

Mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Infrared Spectra of Benzophenone-Ketyls. ResearchGate. Available at: [Link]

-

FT-IR spectra of benzophenone-containing PSEBS during... ResearchGate. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. Available at: [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

-

Safety Data Sheet: Aluminium chloride. Carl ROTH. Available at: [Link]

-

Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

-

Material Safety Data Sheet - Aluminium chloride, anhydrous. EPA OSC Response. Available at: [Link]

Sources

- 1. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. carlroth.com [carlroth.com]

- 5. tandfonline.com [tandfonline.com]

- 6. proprep.com [proprep.com]

- 7. brainly.com [brainly.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. nj.gov [nj.gov]

- 17. response.epa.gov [response.epa.gov]

An In-Depth Technical Guide to 4-Bromo-3'-methoxybenzophenone: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-Bromo-3'-methoxybenzophenone, a valuable intermediate in synthetic organic chemistry. While specific experimental data for this particular isomer is not widely available in public databases, this document constructs a robust profile based on established chemical principles and data from closely related analogues. We will delve into its chemical identity, a reliable two-step synthetic pathway, predicted spectroscopic characteristics for structural confirmation, and its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Chemical Identity

This compound, systematically named (4-bromophenyl)(3-methoxyphenyl)methanone, is a diaryl ketone featuring a bromine atom on one phenyl ring and a methoxy group in the meta position of the other. This specific arrangement of substituents provides a unique electronic and steric profile, making it a targeted building block for synthesizing more complex molecular architectures.

| Identifier | Value | Source |

| IUPAC Name | (4-bromophenyl)(3-methoxyphenyl)methanone | - |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| Monoisotopic Mass | 289.99424 Da | [1] |

| CAS Number | Not readily available | - |

Synthesis Pathway and Mechanistic Insight

The synthesis of this compound can be efficiently achieved via a two-step process: the formation of a diarylmethanol intermediate followed by its oxidation to the target ketone. This approach offers high yields and avoids the potential for isomeric mixtures that can arise from a direct Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride.

Step 1: Synthesis of (4-bromophenyl)(3-methoxyphenyl)methanol

This step utilizes a Grignard-type reaction where a lithiated aryl species acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The procedure is adapted from a known synthesis.[2]

-

Principle: The process begins with a halogen-lithium exchange. n-Butyllithium, a strong organometallic base, deprotonates n-butane and selectively abstracts the bromine from p-dibromobenzene at low temperatures (-78 °C) to form 4-bromophenyllithium. This highly reactive intermediate then attacks the carbonyl of 3-methoxybenzaldehyde (m-anisaldehyde). A final aqueous workup protonates the resulting alkoxide to yield the secondary alcohol.

-

Causality: The extremely low temperature is critical to prevent side reactions, such as the reaction of the newly formed 4-bromophenyllithium with another molecule of p-dibromobenzene.

Detailed Protocol:

-

Under a nitrogen atmosphere, add p-dibromobenzene (1.0 eq) to anhydrous tetrahydrofuran (THF).

-

Cool the resulting slurry to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.0 eq, typically a 1.6 M solution in hexanes) dropwise over 15 minutes, maintaining the low temperature.

-

Stir the mixture for 10 minutes at -78 °C to ensure complete formation of 4-bromophenyllithium.

-

Add m-anisaldehyde (1.0 eq) dropwise over 5 minutes.

-

Stir for an additional 15 minutes, after which the reaction is quenched by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Perform an extraction with diethyl ether. The organic layer is then washed sequentially with aqueous sodium bisulfite, sodium hydroxide, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (4-bromophenyl)(3-methoxyphenyl)methanol.[2]

Step 2: Oxidation to this compound

The conversion of the secondary alcohol to a ketone is a standard transformation in organic synthesis. Oxidation using pyridinium chlorochromate (PCC) is a common and effective method.

-

Principle: PCC is a milder oxidizing agent that reliably converts secondary alcohols to ketones without over-oxidation. The chromium(VI) center is reduced to a lower oxidation state while the alcohol is oxidized.

-

Causality: The choice of a mild oxidant like PCC is crucial to prevent cleavage or other side reactions that could occur with stronger agents like potassium permanganate or chromic acid, especially given the presence of two activated aromatic rings.

Detailed Protocol:

-

Dissolve the crude (4-bromophenyl)(3-methoxyphenyl)methanol from Step 1 in a suitable solvent like dichloromethane (DCM).

-

Add PCC (approx. 1.5 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

-

Upon completion, dilute the mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

-

Wash the filter pad with additional ether.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

A robust spectroscopic analysis is essential for structural confirmation. The following data is predicted based on the known effects of the substituents and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the methoxy group.

-

4-Bromophenyl Ring: This ring will exhibit a characteristic AA'BB' pattern, appearing as two distinct doublets due to the symmetry. The protons ortho to the bromine (H-3, H-5) will be slightly upfield from those ortho to the carbonyl group (H-2, H-6).

-

3-Methoxyphenyl Ring: The protons on this ring will show a more complex splitting pattern due to the meta-substitution. One would expect a singlet (H-2'), a doublet of doublets (H-4'), a triplet (H-5'), and another doublet of doublets (H-6').

-

Methoxy Group: A sharp singlet integrating to three protons is expected around 3.8-3.9 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display 12 distinct signals for the aromatic carbons (unless there is an accidental overlap) and one signal for the methoxy carbon. The carbonyl carbon will appear significantly downfield, typically in the range of 190-195 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Rationale |

| C=O (Ketone) | Stretch | ~1660 | Typical for diaryl ketones. Conjugation lowers the frequency. |

| C-O-C (Ether) | Asymmetric Stretch | ~1250 | Characteristic for aryl ethers. |

| Aromatic C=C | Stretch | ~1590, ~1470 | Indicates the presence of the benzene rings. |

| C-Br | Stretch | ~680 | Characteristic absorption for a C-Br bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Molecular Ion: The key feature will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2)⁺. This isotopic signature is a definitive indicator of a monobrominated compound.

Applications in Research and Drug Development

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. The presence of both a bromo and a methoxy group on this compound makes it a highly versatile intermediate.

-

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular libraries for drug screening.

-

Modification of the Methoxy Group: The methoxy group can be readily cleaved to reveal a phenol, which can then be used for further functionalization, such as ether or ester formation, to modulate properties like solubility and receptor binding affinity.

-

Photoreactivity: Like other benzophenones, this compound is expected to be photoreactive. The benzophenone core can act as a photoinitiator in polymerization reactions or as a photolabeling agent in chemical biology to identify protein-ligand interactions.

Safety and Handling

Specific safety data for this compound is not available. However, based on the GHS classification for the closely related isomer, 4-Bromo-4'-methoxybenzophenone, the following hazards should be assumed[1]:

-

GHS Hazard Statements (Assumed):

-

Harmful if swallowed (Acute Toxicity, Oral).

-

Harmful in contact with skin (Acute Toxicity, Dermal).

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled (Acute Toxicity, Inhalation).

-

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic innovation. While direct experimental data remains sparse, its identity and properties can be confidently predicted from fundamental chemical principles. The reliable two-step synthesis outlined in this guide provides a clear pathway for its preparation, and its dual functional handles—the reactive bromine atom and the modifiable methoxy group—make it an asset for researchers in drug discovery and materials science. Proper spectroscopic analysis and adherence to safety protocols based on analogous compounds are paramount for its successful and safe utilization in the laboratory.

References

-

PubChem. 4-Bromo-4'-methoxybenzophenone. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

PrepChem. Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. [Link]

-

PubChem. 4-Bromo-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Methanone, (4-bromophenyl)phenyl-. [Link]

-

PubChem. 4-Bromo-3-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of 4-Bromo-3'-methoxybenzophenone: A Technical Guide for Researchers

Introduction: The Importance of Spectroscopic Analysis

In the realm of drug development and materials science, the unambiguous structural elucidation of novel molecules is paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this characterization, providing a detailed fingerprint of a molecule's atomic and electronic structure. For a molecule like 4-Bromo-3'-methoxybenzophenone, understanding its spectroscopic properties is crucial for confirming its identity after synthesis, assessing its purity, and predicting its chemical behavior.

This guide is structured to provide researchers with a robust framework for interpreting the expected spectroscopic data of this compound. By understanding the predicted spectral features, scientists can more effectively analyze their own experimental data and gain deeper insights into the molecule's structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group, and the electron-donating effect of the methoxy group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.65 | d | 2H | H-2, H-6 | Protons ortho to the carbonyl group on the brominated ring are deshielded. Expected to be a doublet due to coupling with H-3 and H-5. |

| ~ 7.55 | d | 2H | H-3, H-5 | Protons meta to the carbonyl group on the brominated ring. Expected to be a doublet due to coupling with H-2 and H-6. |

| ~ 7.35 | t | 1H | H-5' | Triplet due to coupling with H-4' and H-6'. |

| ~ 7.25 | m | 2H | H-4', H-6' | Complex multiplet due to coupling with adjacent protons. |

| ~ 7.10 | s | 1H | H-2' | Singlet due to minimal coupling with other protons. |

| ~ 3.85 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195.5 | C=O | Characteristic chemical shift for a benzophenone carbonyl carbon. |

| ~ 160.0 | C-3' | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 138.5 | C-1' | Quaternary carbon of the methoxy-substituted ring. |

| ~ 136.0 | C-1 | Quaternary carbon of the bromo-substituted ring. |

| ~ 131.8 | C-3, C-5 | Carbons meta to the carbonyl on the brominated ring. |

| ~ 131.5 | C-2, C-6 | Carbons ortho to the carbonyl on the brominated ring. |

| ~ 129.5 | C-5' | Carbon on the methoxy-substituted ring. |

| ~ 128.0 | C-4 | Carbon bearing the bromine atom. |

| ~ 122.0 | C-6' | Carbon on the methoxy-substituted ring. |

| ~ 114.0 | C-2', C-4' | Carbons ortho and para to the methoxy group are shielded. |

| ~ 55.5 | -OCH₃ | Characteristic chemical shift for a methoxy carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) and a longer acquisition time with more scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum of this compound

The IR spectrum will be dominated by a strong absorption band for the carbonyl group and characteristic bands for the aromatic rings and the ether linkage.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~ 1660 | Strong | C=O (ketone) stretch |

| ~ 1600, 1580, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1250 | Strong | Asymmetric C-O-C (ether) stretch |

| ~ 1030 | Medium | Symmetric C-O-C (ether) stretch |

| ~ 850-800 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 750-700 | Strong | C-Br stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion |

| 290/292 | [M]⁺ (Molecular ion) |

| 183 | [C₆H₄BrCO]⁺ |

| 135 | [C₆H₄(OCH₃)CO]⁺ |

| 107 | [C₆H₄OCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding these expected spectroscopic signatures, researchers can confidently approach the characterization of this and structurally related molecules. The provided protocols offer a standardized methodology for obtaining high-quality spectroscopic data, ensuring the scientific rigor required in drug development and materials science research.

References

- At this time, no direct experimental spectroscopic data for this compound has been cited from public databases. The predictive analysis herein is based on established principles of organic spectroscopy and data from analogous compounds. For foundational knowledge, the following resources are recommended: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to the Solubility and Stability of 4-Bromo-3'-methoxybenzophenone for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, substituted benzophenones are a cornerstone class of molecules, serving as versatile scaffolds for drug discovery and as functional components in various applications. 4-Bromo-3'-methoxybenzophenone, with its distinct substitution pattern, presents a unique profile of chemical properties that are critical to understand for its effective application. This in-depth technical guide provides a comprehensive analysis of the solubility and stability of this compound, drawing upon established principles and data from closely related analogues to offer field-proven insights for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from key structural analogues—4-bromobenzophenone, 3-methoxybenzophenone, and 4-methoxybenzophenone—to build a robust predictive profile and to provide validated methodologies for its empirical determination.

Physicochemical Properties and Inferred Solubility Profile

The solubility of a compound is a fundamental parameter that dictates its behavior in various experimental and physiological environments. The structure of this compound, featuring a non-polar biphenyl ketone core with a moderately polar bromine atom and a methoxy group, suggests a strong affinity for organic solvents and limited aqueous solubility.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is anticipated to be readily soluble in a range of common organic solvents. Data from analogous compounds supports this prediction:

-

4-Bromobenzophenone is reported to be slightly soluble in ethanol, ether, and benzene.[1][2]

-

3-Methoxybenzophenone shows moderate solubility in organic solvents such as ethanol and acetone.

-

4-Methoxybenzophenone is known for its excellent solubility in organic solvents.[3] It is also soluble in ethanol and ether.[4]

This collective data strongly suggests that this compound will exhibit good to excellent solubility in polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and non-polar aromatic solvents (e.g., toluene). Its solubility is expected to be lower in non-polar aliphatic solvents like hexane.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Inferred Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | High | The polarizable bromine and the overall molecular structure favor interaction. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The ketone functionality of the solvent interacts well with the benzophenone core. |

| Esters | Ethyl Acetate | High | Good balance of polarity to solvate the molecule. |

| Alcohols | Methanol, Ethanol | Moderate to High | The methoxy group and ketone can hydrogen bond with the solvent. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic rings of the solute and solvent will have favorable π-stacking interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Moderate polarity and ability to solvate the molecule. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The overall polarity of the molecule is too high for significant solubility in non-polar alkanes. |

Aqueous Solubility

Benzophenones, as a class, are generally characterized by their poor water solubility due to the hydrophobic nature of the two phenyl rings.[5][6] Both 4-bromobenzophenone and 4-methoxybenzophenone are reported to be insoluble in water.[1][2][6] It is therefore highly probable that this compound is practically insoluble in water. This low aqueous solubility is a critical consideration for its handling in biological assays and for the development of aqueous formulations.

Stability Profile: Navigating Chemical and Physical Degradation

The stability of a compound under various stress conditions is paramount for ensuring its integrity throughout its lifecycle, from synthesis and storage to application. The key stability concerns for this compound are photodegradation, behavior across a range of pH values, and thermal stability.

Photostability and Potential Degradation Pathways

Benzophenones are well-known for their ability to absorb UV radiation, a property that makes them useful as UV filters but also susceptible to photodegradation.[3] The presence of a carbon-bromine bond is a significant factor in the photostability of this compound. Studies on brominated benzophenones have shown that a dominant photodegradation pathway is the homolytic cleavage of the C-Br bond.[7]

Inferred Photodegradation Pathways:

-

Debromination: Upon exposure to UV light, the C-Br bond can undergo homolytic cleavage to form a phenyl radical and a bromine radical. This is often a primary degradation route for brominated aromatic compounds.[7]

-

Hydroxylation: The phenyl radical can then react with water or other sources of hydroxyl radicals to form hydroxylated derivatives.

-

Reactions involving the Methoxy Group: The methoxy group can also be a site for photochemical reactions, such as demethylation, leading to the formation of a phenolic derivative.[8]

It is crucial for researchers to be aware of these potential degradation pathways, as the resulting photoproducts may have different biological activities or toxicological profiles.

Stability Across Different pH Conditions

The stability of this compound in aqueous media is expected to be influenced by pH. While the benzophenone core is generally stable, the ester-like character of the methoxy group and the potential for reactions at the carbonyl group under strong acidic or basic conditions should be considered.

-

Acidic Conditions: Under strong acidic conditions and elevated temperatures, there is a potential for the hydrolysis of the methoxy group to yield a phenolic derivative. However, this is generally a slow process for aryl ethers. The ketone functional group is relatively stable to acid hydrolysis.

-

Basic Conditions: Benzophenones are generally stable under mild basic conditions. However, under forcing basic conditions, hydrolysis of the methoxy group is possible, although less likely than under acidic conditions for this type of ether linkage. More significantly, enolate formation is not a primary degradation pathway for benzophenones as there are no alpha-protons on the carbonyl carbon.

-

Neutral Conditions: The compound is expected to be most stable at or near neutral pH.

Forced degradation studies are essential to empirically determine the pH-stability profile of this compound.[9][10]

Thermal Stability

The thermal stability of a compound is critical for its synthesis, purification, and storage. Based on data from analogous compounds, this compound is expected to be a crystalline solid at room temperature with a relatively high melting and boiling point.

-

4-Bromobenzophenone: Melting point of 79-84 °C and a boiling point of 350 °C.[1]

-

4-Methoxybenzophenone: Melting point of 60-63 °C and a boiling point of 354-356 °C.[3]

While these figures indicate good thermal stability, it is important to determine the decomposition temperature to define the upper limits for safe handling and processing. Thermal decomposition at elevated temperatures will likely involve fragmentation of the molecule.

Table 2: Summary of Inferred Stability Profile for this compound

| Stability Parameter | Inferred Stability | Potential Degradation Pathways |

| Photostability | Moderate to Low | Homolytic C-Br cleavage (debromination), hydroxylation, demethylation. |

| pH Stability | High at neutral pH. Potential for slow degradation under strong acidic or basic conditions. | Acid-catalyzed hydrolysis of the methoxy group. |

| Thermal Stability | High | Molecular fragmentation at elevated temperatures. |

Experimental Protocols for Empirical Determination

Given the inferred nature of the data presented, empirical determination of the solubility and stability of this compound is essential for any research or development program. The following are detailed, field-proven protocols for these key experiments.

Protocol for Determining Equilibrium Solubility

This protocol outlines the shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different solvent to be tested.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours to allow for the complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid material is transferred.

-

Quantification: Dilute the samples as necessary and determine the concentration of this compound in each solvent using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy with a pre-established calibration curve.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10][11]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Incubate at 60°C and collect samples at various time points.

-

Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL. Store at room temperature, protected from light, and collect samples at various time points.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) and in solution at 60°C. Sample at various time points.

-

Photodegradation: Expose a solution of the compound (e.g., in methanol) to a light source that provides both UV and visible light (e.g., a xenon lamp). A dark control should be run in parallel.

-

-

Sample Analysis: Analyze all samples and controls by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Caption: Workflow for Forced Degradation Studies.

Recommended Analytical Techniques

A suite of analytical techniques is available for the characterization, quantification, and stability testing of this compound.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and stability studies. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[12][13][14] UV detection at a wavelength of maximum absorbance (likely around 260-290 nm) would be appropriate.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like benzophenones and can be used for identification and quantification, particularly of impurities and degradation products.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the identity of this compound and any isolated degradation products.[3][9]

-

UV-Visible Spectrophotometry: This technique is useful for determining the compound's UV absorption spectrum, which is relevant to its photostability, and for quantitative analysis in solubility studies.[2][17][18]

Conclusion

While direct experimental data for this compound is not extensively available in the public domain, a comprehensive and scientifically sound understanding of its solubility and stability can be inferred from the behavior of its close structural analogues. This guide provides a robust framework for researchers and drug development professionals to anticipate the properties of this compound and to design and execute the necessary experiments for its empirical characterization. The provided protocols for solubility and stability testing are based on industry-standard practices and are designed to yield reliable and reproducible data. By leveraging the insights and methodologies presented herein, scientists can confidently advance their research and development activities involving this compound.

References

-

Solubility of Things. (n.d.). 4-Bromobenzophenone. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4,4'-Methoxybenzophenone. Retrieved from [Link]

-

Hong, M., et al. (2021). Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism. Water Research, 206, 117775. Retrieved from [Link]

-

Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

-

Saesaengseerung, N. (2018). Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences, 7, 221. Retrieved from [Link]

-

Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

-

Koç, F., & Işleyen, M. (2016). Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. Packaging Technology and Science, 29(8-9), 441-451. Retrieved from [Link]

-

Basu, M., et al. (2009). UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. Retrieved from [Link]

-

de Oliveira, C. M., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(11), 1076-1081. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOPHENONE-3. Retrieved from [Link]

-

Papagiannaros, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6969. Retrieved from [Link]

-

ResearchGate. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

-

Ceresole, R., et al. (2013). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. Retrieved from [Link]

-

Liu, H., et al. (2012). Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Environmental Toxicology and Chemistry, 31(2), 278-284. Retrieved from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-bromobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzophenone. Retrieved from [Link]

-

Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Retrieved from [Link]

-

RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

González, M., & Santos, J. L. (2009). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Journal of Chromatographic Science, 47(9), 785-790. Retrieved from [Link]

-

Quora. (2015). Explain on what basis do acid and basic hydrolysis are employed for different reactions?. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]

Sources

- 1. 4-BROMOBENZOPHENONE | 90-90-4 [chemicalbook.com]

- 2. 4-Bromobenzophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Methoxybenzophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Methoxybenzophenone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. forced degradation products: Topics by Science.gov [science.gov]

- 10. ijrpp.com [ijrpp.com]

- 11. rjptonline.org [rjptonline.org]

- 12. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 611-94-9 CAS MSDS (4-Methoxybenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Potential Biological Activities of 4-Bromo-3'-methoxybenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide delves into the potential of a specific subclass, 4-Bromo-3'-methoxybenzophenone derivatives, as promising candidates for anticancer and antimicrobial drug discovery. While direct and extensive research on this precise substitution pattern is emerging, this guide synthesizes current knowledge on closely related bromo- and methoxy-substituted benzophenones to provide a foundational understanding and a practical framework for future investigation. We will explore the rationale behind the selection of this scaffold, detail established and putative mechanisms of action, and provide comprehensive, step-by-step protocols for the synthesis and biological evaluation of these compounds. This guide is intended to be a valuable resource for researchers aiming to explore the therapeutic potential of this chemical space, offering both theoretical insights and practical methodologies to accelerate their research endeavors.

Introduction: The Benzophenone Scaffold as a Versatile Pharmacophore

Benzophenones are diaryl ketones that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The structural versatility of the benzophenone core allows for the introduction of various substituents on its two phenyl rings, enabling the fine-tuning of its biological and pharmacokinetic profiles. The presence of a carbonyl group, which can act as a hydrogen bond acceptor, and the two aromatic rings that can engage in π-π stacking and hydrophobic interactions, are key features contributing to their ability to interact with biological targets.

The focus of this guide, the this compound scaffold, combines two key pharmacophoric features: a halogen atom (bromine) and a methoxy group. Halogenation, particularly with bromine, is a common strategy in drug design to enhance potency, modulate metabolic stability, and improve membrane permeability.[3] The methoxy group, on the other hand, can influence the electronic properties of the molecule and participate in hydrogen bonding, often leading to enhanced target binding affinity. The specific placement of the bromo and methoxy groups in the 4 and 3' positions, respectively, presents a unique electronic and steric arrangement that warrants investigation for novel biological activities.

Potential Anticancer Activities of this compound Derivatives

While specific studies on this compound are limited, research on related bromo- and methoxy-substituted benzophenones and bromophenols provides compelling evidence for their potential as anticancer agents.[1][4] The proposed mechanisms of action for these compounds are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Putative Mechanisms of Anticancer Action

Based on studies of analogous compounds, the potential anticancer mechanisms of this compound derivatives may include:

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key proteins involved in these pathways, such as caspases and members of the Bcl-2 family, are often modulated by active compounds. It is hypothesized that this compound derivatives could induce apoptosis by increasing the expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to the activation of executioner caspases (e.g., caspase-3, -7) and subsequent cell death.[5]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Many chemotherapeutic agents function by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating. Benzophenone derivatives have been shown to cause cell cycle arrest, often in the G2/M phase, by interfering with microtubule dynamics.[2] It is plausible that this compound derivatives could exhibit similar activity.

-

Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that disrupt microtubule dynamics are potent anticancer agents. Some benzophenone derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin and preventing the formation of the mitotic spindle.[2][6] This leads to mitotic arrest and subsequent apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Some brominated compounds have been shown to exert their anticancer effects by inducing oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells.[7] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.

Experimental Workflow for Evaluating Anticancer Activity

A systematic approach is required to evaluate the anticancer potential of novel this compound derivatives. The following workflow outlines the key experimental stages:

Detailed Experimental Protocols

The initial screening of anticancer activity is typically performed using cytotoxicity assays to determine the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT and SRB assays are two commonly used colorimetric methods.[8][9][10][11][12]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol: Sulforhodamine B (SRB) Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-